![molecular formula C11H8F2N2OS B2501206 4-[4-(Difluoromethoxy)phenyl]pyrimidine-2-thiol CAS No. 828273-06-9](/img/structure/B2501206.png)
4-[4-(Difluoromethoxy)phenyl]pyrimidine-2-thiol
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Description
“4-[4-(Difluoromethoxy)phenyl]pyrimidine-2-thiol” is a chemical compound with the molecular formula C11H8F2N2OS . It has a molecular weight of 254.26 .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis
The molecular structure of “4-[4-(Difluoromethoxy)phenyl]pyrimidine-2-thiol” consists of a pyrimidine ring attached to a phenyl ring through a sulfur atom . The phenyl ring has a difluoromethoxy group attached to it .Scientific Research Applications
Nonlinear Optical (NLO) Properties
The pyrimidine ring, due to its presence in DNA and RNA, forms an essential part of heterocyclic aromatic compounds, which have shown significant promise in medicine and nonlinear optics (NLO) fields. The importance of 4-thiopyrimidines derivatives, such as 4-[4-(Difluoromethoxy)phenyl]pyrimidine-2-thiol, is emphasized by their potential applications in NLO studies. These derivatives show remarkable NLO properties, which are larger compared to standard molecules, indicating their considerable character and potential for use in optoelectronic associated high-tech applications (Hussain et al., 2020).
Refolding of Protein Fragments
Heteroaromatic thiol compounds, such as derivatives of pyrimidine, have been explored for their role in the in vitro refolding of recombinantly expressed single-chain Fv fragments (scFvOx). These derivatives, including 4-[4-(Difluoromethoxy)phenyl]pyrimidine-2-thiol, have shown the ability to serve as redox reagents, facilitating the formation of native disulfide bonds during renaturation. Although they do not accelerate the kinetics of refolding compared to naturally occurring peptides like glutathione, they demonstrate significant improvements in renaturation yields, highlighting their usefulness in the in vitro refolding process of antibody fragments (Patil, Rudolph, & Lange, 2008).
Synthesis of Antimicrobial Agents
Pyrimidine derivatives are recognized for their wide range of applications in the field of medicine. Synthesis of novel pyrimidine derivatives, including 4-[4-(Difluoromethoxy)phenyl]pyrimidine-2-thiol, has been actively pursued due to their potent antimicrobial properties. These synthesized compounds have been shown to exhibit significant biological activities, including potent activity against various strains of bacteria and fungi, making them valuable in the development of new antimicrobial agents (Dayananda et al., 2018).
properties
IUPAC Name |
6-[4-(difluoromethoxy)phenyl]-1H-pyrimidine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2OS/c12-10(13)16-8-3-1-7(2-4-8)9-5-6-14-11(17)15-9/h1-6,10H,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSSWCGGAOTWPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC(=S)N2)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Difluoromethoxy)phenyl]pyrimidine-2-thiol |
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